molecular formula C6H5N3 B183350 1H-pyrazolo[3,4-c]pyridine CAS No. 271-47-6

1H-pyrazolo[3,4-c]pyridine

Cat. No.: B183350
CAS No.: 271-47-6
M. Wt: 119.12 g/mol
InChI Key: KNYHISBJRQVMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring at the [3,4-c] positions. This structural arrangement distinguishes it from other pyrazolopyridine isomers, such as the more extensively studied [3,4-b] and [4,3-c] variants . The scaffold’s unique geometry allows for diverse substitution patterns at positions N1, C3, C5, C6, and C7, enabling tailored interactions with biological targets .

Preparation Methods

Chemical Reactions Analysis

1H-Pyrazolo[3,4-c]pyridine undergoes a variety of chemical reactions, including:

Major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Development

1H-Pyrazolo[3,4-c]pyridine serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its structural similarity to purines allows it to interact with biological targets effectively, making it a candidate for anti-inflammatory, anti-cancer, and antiviral agents. The compound has been utilized in fragment-based drug discovery (FBDD), where it can be elaborated through various synthetic strategies to create diverse pharmacophores. Recent studies have demonstrated its potential in developing selective inhibitors for various enzymes and receptors, contributing to the advancement of targeted therapies .

Case Studies

  • Anti-Cancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, new trisubstituted derivatives have been synthesized and evaluated for their cytotoxic potential, highlighting their promise in oncology .
  • Enzyme Inhibition : A study focused on synthesizing 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds demonstrated their utility as enzyme inhibitors, paving the way for new therapeutic agents targeting specific pathways involved in diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its role in formulating agrochemicals. It contributes to the design of effective pesticides and herbicides that enhance crop protection and yield. The compound's ability to interact with biological systems makes it a valuable candidate for developing environmentally friendly agricultural solutions.

Notable Applications

  • Pesticide Development : Researchers are investigating the incorporation of this compound derivatives into pesticide formulations to improve efficacy and reduce toxicity to non-target organisms.

Material Science

The compound is also being studied for its potential applications in material science. Its unique properties allow for the development of novel materials such as polymers used in coatings and adhesives. The exploration of pyrazolo[3,4-c]pyridine in this field focuses on creating materials with enhanced mechanical and thermal properties.

Research Insights

  • Polymer Synthesis : Studies are ongoing to synthesize polymers incorporating this compound units, which could lead to materials with tailored properties suitable for various industrial applications.

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. This research aids in understanding biological processes and disease mechanisms at a molecular level.

Key Findings

  • Biological Activity : Investigations have revealed that derivatives of this compound can modulate enzyme activity, providing insights into their roles in metabolic pathways and disease progression .

Diagnostic Applications

Emerging research is exploring the potential of this compound in developing diagnostic tools. Its ability to form complexes with biomolecules makes it suitable for innovative biochemical assays aimed at detecting specific diseases.

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
PharmaceuticalBuilding block for anti-inflammatory and anti-cancer drugsCytotoxic effects against cancer cell lines
Agricultural ChemistryFormulation of pesticides and herbicidesEnhanced crop protection through effective agrochemicals
Material ScienceDevelopment of polymers with unique propertiesTailored materials for industrial applications
Biochemical ResearchStudy of enzyme inhibition and receptor interactionsInsights into metabolic pathways
Diagnostic ToolsDevelopment of innovative biochemical assaysEarly detection methods for specific diseases

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing phosphorylation and subsequent signal transduction pathways .

Comparison with Similar Compounds

Structural Differences

The primary distinction between 1H-pyrazolo[3,4-c]pyridine and 1H-pyrazolo[3,4-b]pyridine lies in the ring fusion positions :

  • 1H-Pyrazolo[3,4-b]pyridine : Pyrazole N1 is fused to pyridine C4, resulting in substituent positions at N1, C3, C4, C5, and C6 .
  • This compound : Pyrazole C3 is fused to pyridine C4, creating substituent positions at N1, C3, C5, C6, and C7 .
    This difference significantly impacts tautomerism, electronic properties, and substitution accessibility (Table 1).

Table 1: Structural Comparison of Pyrazolopyridine Isomers

Feature 1H-Pyrazolo[3,4-b]pyridine This compound
Ring Fusion Positions Pyrazole N1 fused to pyridine C4 Pyrazole C3 fused to pyridine C4
Key Substituent Positions N1, C3, C4, C5, C6 N1, C3, C5, C6, C7
Tautomerism Exists between 1H- and 2H-forms Limited due to fused C3 position
Synthetic Accessibility Well-established (300,000+ compounds) Less explored, niche applications

Mechanism of Action

  • [3,4-b] Isomers : Often target ATP-binding pockets in kinases (e.g., CDK2/9, FGFR1) due to planar aromatic cores .
  • [3,4-c] Isomers : Bulkier substituents at C7 (e.g., piperidine caps) enhance GPCR binding, as seen in GPR119 agonists .

Comparison with Related Heterocycles

Pyrazolo[3,4-d]pyrimidines

  • Structure : Pyrimidine ring instead of pyridine.
  • Activity : Potent FAK inhibitors (submicromolar IC50) via hinge-region binding .
  • Differentiation : Higher polarity and hydrogen-bonding capacity compared to pyrazolopyridines.

Imidazolo[4,5-b]pyridines

  • Structure : Imidazole fused to pyridine.
  • Activity : Antiviral and antibacterial applications, but less kinase selectivity .

Table 3: Broader Heterocycle Comparison

Heterocycle Core Structure Key Targets Notable Features
This compound Pyrazole + pyridine GPR119, FGFR C7 functionalization hotspot
Pyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine FAK, kinases Enhanced polarity for ATP sites
Imidazolo[4,5-b]pyridine Imidazole + pyridine Viral enzymes, kinases Broader selectivity

Biological Activity

1H-Pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring fused to a pyridine ring. The general structure can be represented as follows:

C7H6N4\text{C}_7\text{H}_6\text{N}_4

The synthesis of this compound derivatives often involves cyclization reactions of appropriate precursors, such as hydrazones and pyridine derivatives. Recent advancements have demonstrated efficient synthetic routes that yield various substituted derivatives with enhanced biological profiles.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. A notable study synthesized a series of new derivatives and evaluated their cytotoxic effects against several cancer cell lines, including A2058 melanoma and PC3 prostate cancer cells. The results indicated that many derivatives exhibited significant antiproliferative activity with IC50 values ranging from 3.0 to 16.0 µM .

CompoundCell LineIC50 (µM)
12aA20583.0
12bPC310.5
12cDU14516.0

The mechanism of action for these compounds often involves the induction of apoptotic pathways and inhibition of specific protein kinases associated with cancer progression .

Antidiabetic Properties

Some derivatives of this compound have been investigated for their antidiabetic activity . For instance, certain compounds were shown to enhance insulin sensitivity in adipocytes significantly. One derivative demonstrated a maximum increase in insulin sensitivity by approximately 37.4% at optimal concentrations . This effect is attributed to the stimulation of glucose uptake in muscle and fat cells.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Research indicates that these compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis and respiratory syncytial virus (RSV). For example, certain derivatives demonstrated potent antiviral activity with low cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyrazolo or pyridine rings can significantly influence potency and selectivity against target enzymes or receptors.

Key Findings:

  • Substituents at the 3- and 7-positions often enhance anticancer activity.
  • Aromatic substitutions improve binding affinity to target proteins.
  • The presence of electron-withdrawing groups typically increases biological activity.

Case Study: Apixaban

One prominent derivative, apixaban , a direct oral anticoagulant, exemplifies the therapeutic potential of this class of compounds. It acts as a selective inhibitor of factor Xa and has been extensively studied for its pharmacokinetic properties and efficacy in preventing thromboembolic events . Clinical studies have shown that apixaban provides significant benefits in terms of safety and efficacy compared to traditional anticoagulants.

Case Study: Anticancer Efficacy

Another case involved a series of newly synthesized pyrazolo[3,4-c]pyridines evaluated for their anticancer effects against ovarian cancer cell lines. The study reported moderate cytotoxicity with promising selectivity towards cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1H-pyrazolo[3,4-c]pyridine derivatives?

The synthesis typically involves cyclization reactions starting from hydrazines and β-aminocrotononitrile derivatives. For example, 5-chloro-1H-pyrazolo[3,4-c]pyridine is synthesized via nitrosation followed by cyclization in acetic anhydride and DCE, yielding halogenated intermediates for further functionalization . Nucleophilic aromatic substitution at the C-4 position with aminoalkylphosphoramidates under mild conditions is also effective for introducing phosphoramidate groups . Challenges include regioselectivity control, as acid-catalyzed deprotection (e.g., with TFA) can lead to unexpected methylation at N-1 instead of N2 due to thermodynamic stability .

Q. What characterization techniques are critical for confirming this compound structures?

Key methods include:

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substitution patterns. 31P^{31}\text{P} NMR is essential for phosphoramidate derivatives .
  • Mass spectrometry : HRMS validates molecular weight and functional group addition .
  • X-ray crystallography : Resolves intermolecular interactions, such as hydrogen bonding networks in phosphoramidate derivatives, and confirms regiochemical outcomes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound-based kinase inhibitors?

SAR studies highlight the importance of the pyrazolopyridine core for target engagement. For FGFR1 inhibitors, replacing the 1H-pyrazolo[3,4-b]pyridine with 1H-indazole reduces enzymatic potency by 11-fold, while N-methylation abolishes activity, indicating that the N(1)-H participates in critical hydrogen bonding within the kinase domain . Similarly, in ALK-L1196M inhibitors, substituents at C-3 and C-5 enhance selectivity by engaging gatekeeper residues (e.g., M1196) and forming hydrogen bonds with K1150 and E1210 .

Q. What strategies address contradictory biological outcomes in pyrazolopyridine derivatives?

Discrepancies in activity often arise from subtle structural changes. For example:

  • Halogenation : Introducing Cl at ortho positions on a dimethoxyphenyl ring improves FGFR1 selectivity (1,200-fold over VEGFR2) but may reduce solubility .
  • Functionalization : C-3 borylation followed by Suzuki-Miyaura cross-coupling enables vectorial diversification, but electrophilic trapping (e.g., iodination) must be optimized to avoid steric clashes .
    Methodological solutions include computational docking to predict binding poses and pharmacokinetic profiling to balance potency and bioavailability .

Q. How can regiochemical challenges in functionalization be mitigated?

Multi-step vectorial functionalization sequences are effective. For example:

C-3 borylation followed by Suzuki-Miyaura coupling introduces aryl/heteroaryl groups.

C-7 metalation (using TMPMgCl·LiCl) allows electrophilic trapping with iodine.

SEM-deprotection under controlled conditions avoids undesired N-1 methylation .

Q. What mechanistic insights explain the role of this compound in GPR119 agonism?

The core acts as a bioisostere for purines, mimicking adenosine interactions. Substituents at C-5 and C-7 enhance agonist potency by improving hydrophobic interactions with transmembrane helices. For instance, compound 4b (a GPR119 agonist) achieves nanomolar activity through optimized lipophilic substituents and hydrogen bonding with Ser 3.36 and Tyr 6.51 residues .

Q. Methodological and Safety Considerations

Q. What safety protocols are recommended for handling halogenated pyrazolopyridines?

  • Use fume hoods and PPE (gloves, lab coats) due to potential toxicity of intermediates like 3-bromo-1H-pyrazolo[3,4-d]pyridazine.
  • Avoid direct exposure to POCl3_3 and TFAA, which are corrosive.
  • Monitor reaction conditions (e.g., exothermicity during nitration with fuming HNO3_3) .

Q. How can computational tools aid in optimizing pyrazolopyridine derivatives?

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like FGFR1 or ALK.
  • QSAR models prioritize substituents with favorable logP and polar surface area for blood-brain barrier penetration or oral bioavailability .

Q. Emerging Research Directions

Q. What novel applications are emerging for pyrazolopyridine derivatives?

  • Anticancer agents : 5-arylcarboximidamido derivatives induce apoptosis via ROS1 and ALK inhibition .
  • Antimicrobials : Thiazolone hybrids show activity against drug-resistant strains .
  • Bisphosphonates : 1-hydroxybisphosphonates derived from pyrazolopyridines are being explored for bone-targeted therapies .

Q. How can crystallography resolve regiochemical ambiguities?

X-ray structures of intermediates (e.g., phosphoramidates) confirm substitution patterns and guide synthetic optimization. For example, crystal packing analysis reveals intermolecular hydrogen bonds that stabilize the this compound core .

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYHISBJRQVMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181564
Record name 1H-Pyrazolo(3,4-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-47-6, 271-45-4
Record name 1H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo(3,4-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-pyrazolo[3,4-c]pyridin-1-yl-ethanone (20.2 mg, 0.17 mmol, 1 equiv) in tetrahydrofuran (2 mL) and methanol (0.5 mL) was added sodium hydroxide aqueous solution (2M, 0.25 mL). The reaction solution was stirred at room temperature for 1 hr and then concentrated in vacuo to provide a crude residue. The crude residue was diluted with water (20 mL) and extracted with dichloromethane (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo to provide 1H-pyrazolo[3,4-c]pyridine as white powder, which used without further purification: LCMS (ES) M+H 120.3, Rf 0.22 min (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., 1 ml/min flow rate, a 2.5 min gradient of 20% to 100% B with a 1.1 min wash at 100% B; A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile).
Quantity
20.2 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-pyrazolo[3,4-c]pyridine
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
1H-pyrazolo[3,4-c]pyridine
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.